molecular formula C14H15NO2 B185759 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS No. 313701-78-9

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

Cat. No. B185759
CAS RN: 313701-78-9
M. Wt: 229.27 g/mol
InChI Key: ALKSDHRUSDCLSX-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid” is a derivative of pyrrole and benzoic acid. Pyrrole is a heterocyclic aromatic organic compound, while benzoic acid is a simple aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring attached to a benzene ring via a methylene (-CH2-) group. The benzene ring carries a methyl group and a carboxylic acid group .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and reactions with oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic rings and the functional groups attached to them. For example, the presence of the carboxylic acid group would likely make this compound acidic .

Scientific Research Applications

Chemical and Biological Properties

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is part of a class of compounds that exhibit a range of chemical and biological activities due to their structural features. While the specific compound has not been directly studied in the provided literature, understanding its potential applications requires exploring the properties and applications of structurally related compounds, such as parabens and pyrrole derivatives. Parabens, for example, are widely used as antimicrobial preservatives in various products, demonstrating the relevance of chemical stability and biological activity in related compounds (Soni et al., 2002). Similarly, compounds containing pyrrole units have been explored for their biological properties, including antimicrobial and pharmacological activities (Larina, 2023).

Environmental Impact and Fate

The environmental behavior of related compounds, particularly parabens, has been extensively studied, offering insights into the fate, biodegradability, and potential ecological impacts of structurally similar chemicals. This knowledge is crucial for assessing the environmental safety of new chemicals and their derivatives (Haman et al., 2015).

Pharmaceutical and Cosmetic Applications

The structural motifs present in 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid are found in various pharmaceutical and cosmetic products. These applications leverage the antimicrobial properties and stability of related compounds to enhance product safety and efficacy. For instance, the antimicrobial and preservative qualities of parabens highlight the potential of structurally similar compounds in pharmaceutical formulations (Darbre & Harvey, 2008).

Synthesis and Chemical Modification

The synthesis and chemical modification of pyrrole-based compounds, including those with benzoic acid derivatives, are of significant interest in organic chemistry. These processes enable the creation of a wide array of compounds with diverse biological and chemical properties. Research on the synthesis of pyrazole heterocycles, for example, underscores the versatility of pyrrole derivatives in producing biologically active molecules (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKSDHRUSDCLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354596
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

CAS RN

313701-78-9
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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